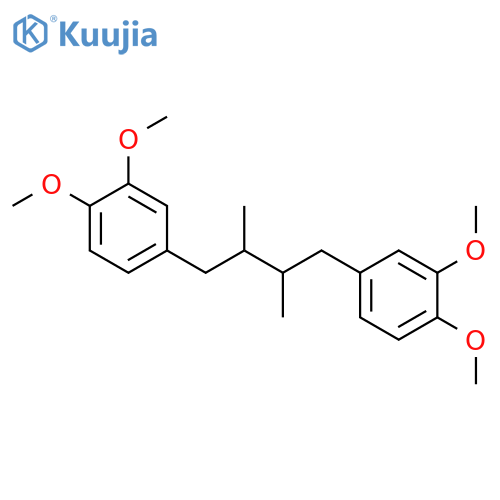Cas no 5701-82-6 (Terameprocol)

Terameprocol structure
Terameprocol 化学的及び物理的性質
名前と識別子
-
- Terameprocol
- meso-1,4-Bis(3,4-dimethoxyphenyl)dimethylbutane
- 1,1'-(2,3-Dimethyl-1,4-butanediyl)bis(3,4-dimethoxybenzene)
- 4-[4-(3,4-dimethoxyphenyl)-2,3-dimethylbutyl]-1,2-dimethoxybenzene
- 1,4-bis-(3,4-dimethoxyphenyl)-2,3-dimethylbutane
- 2,3-dimethyl-1,4-bis-(3,4-dimethoxyphenyl)-butane
- 4,4'-(2,3-Dimethyl-1,4-butanediyl)bis-1,2-dimethoxybenzene
- dihydroguairetic acid dimethylether
- FW 358.2
- meso-1,4-Bis-(3,4-dimethoxy-phenyl)-2,3-dimethyl-butan
- Tetramethoxynordihydroguaiaretic acid
- Tetra-O-methyl-ndga
- Tetra-O-methylnordihydroguaiaretic acid
- NSC 136955
- NSC136955
- Benzene,1'-(2,3-dimethyl-1,4-butanediyl)bis[3,4-dimethoxy]
- NSC-136955
- Butane,4-bis(3,4-dimethoxyphenyl)-2,3-dimethyl-
- EM-1421
- ZAA15024
- 5701-82-6
- tetra-O-methyl nordihydroguaiaretic acid
- Tmndga
- Tetra-O-methyl-nordihydroguaiaretic acid
- ORQFDHFZSMXRLM-UHFFFAOYSA-N
- Dimethyldihydroguaiaretic acid
- AKOS040744917
- 1,4-dimethoxyphentl)-2,3-dimethylbutane
- 1,1'-(2,3-dimethylbutane-1,4-diyl)bis(3,4-dimethoxybenzene)
- CHEMBL492149
- NCGC00384872-01!4-[4-(3,4-dimethoxyphenyl)-2,3-dimethylbutyl]-1,2-dimethoxybenzene
- EM1421
- Benzene, 1,1'-(2,3-dimethyl-1,4-butanediyl)bis(3,4-dimethoxy-
- DTXSID10972502
- SCHEMBL2356280
-
- インチ: 1S/C22H30O4/c1-22(2,17-10-12-19(24-4)21(15-17)26-6)13-7-8-16-9-11-18(23-3)20(14-16)25-5/h9-12,14-15H,7-8,13H2,1-6H3
- InChIKey: ORQFDHFZSMXRLM-UHFFFAOYSA-N
- ほほえんだ: COC1=CC=C(CC(C(CC2=CC=C(OC)C(OC)=C2)C)C)C=C1OC
計算された属性
- せいみつぶんしりょう: 358.2145
- どういたいしつりょう: 358.214409
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 26
- 回転可能化学結合数: 9
- 複雑さ: 352
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 36.9
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 5.6
- 互変異性体の数: 何もない
じっけんとくせい
- 密度みつど: 1.0±0.1 g/cm3
- ふってん: 458.5±40.0 °C at 760 mmHg
- フラッシュポイント: 108.8±34.2 °C
- 屈折率: 1.718
- PSA: 36.92
- LogP: 4.77840
- じょうきあつ: 0.0±1.1 mmHg at 25°C
Terameprocol セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Terameprocol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | T104200-2.5g |
Terameprocol |
5701-82-6 | 2.5g |
$ 800.00 | 2023-09-06 | ||
| TRC | T104200-250mg |
Terameprocol |
5701-82-6 | 250mg |
$161.00 | 2023-05-17 |
5701-82-6 (Terameprocol) 関連製品
- 2785-87-7(2-Methoxy-4-propylphenol)
- 29388-59-8(Secoisolariciresinol)
- 36469-60-0(Phenol,4,4'-(2,3-dimethyl-1,4-butanediyl)bis[2-methoxy-)
- 58539-27-8(2-methoxy-5-propylphenol)
- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)
- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)
- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)
- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)
- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)
- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
